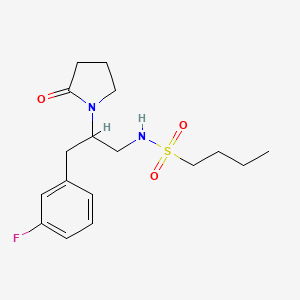![molecular formula C26H21F3N4O3S B2728544 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 476434-37-4](/img/structure/B2728544.png)
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with multiple functional groups, including a methoxy group, a phenacylsulfanyl group, and a trifluoromethyl-substituted triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines
科学研究应用
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific functional groups may play a role in modulating biological pathways.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar methoxy group but lacks the complex triazole and phenacylsulfanyl groups.
MK-0767 (KRP-297): This compound features a thiazolidinedione ring and is studied for its potential in treating diabetes.
Uniqueness
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl-substituted triazole ring, in particular, is not commonly found in similar compounds, making it a valuable subject for further research.
属性
IUPAC Name |
4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-36-21-13-7-18(8-14-21)24(35)30-15-23-31-32-25(37-16-22(34)17-5-3-2-4-6-17)33(23)20-11-9-19(10-12-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIGSZONKFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
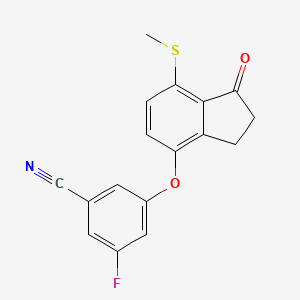
![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)
![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)
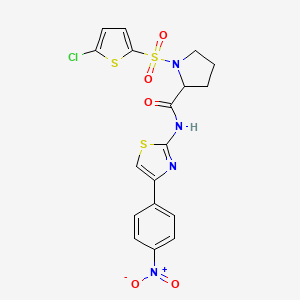
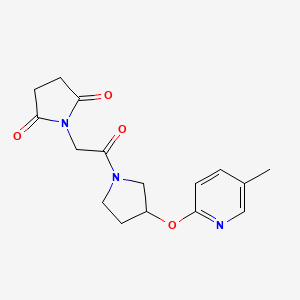

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
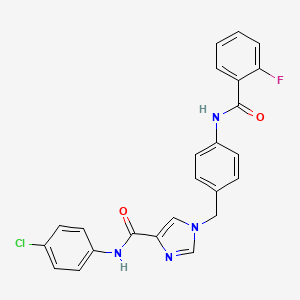
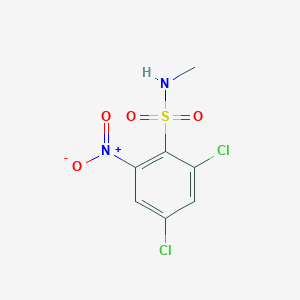
![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
